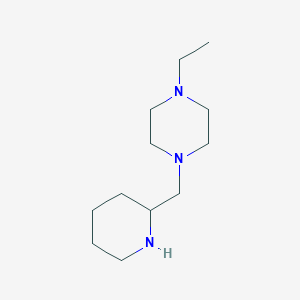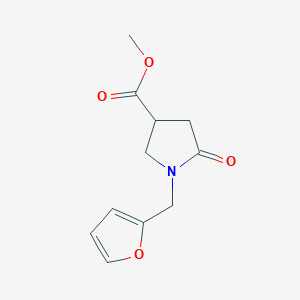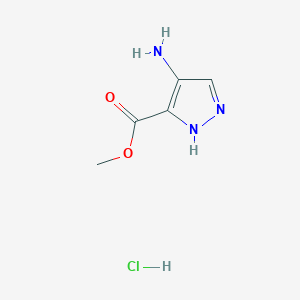
5-(4-Fluorophenyl)isoxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)isoxazol-3-amine is a chemical compound with the empirical formula C9H7FN2O . It has a molecular weight of 178.16 . This compound is typically used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-(4-Fluorophenyl)isoxazol-3-amine can be represented by the SMILES stringNc1cc(on1)-c2ccc(F)cc2 . This indicates that the molecule contains an isoxazole ring attached to a 4-fluorophenyl group via an amino group. Physical And Chemical Properties Analysis
5-(4-Fluorophenyl)isoxazol-3-amine is a solid substance . It has a melting point range of 127-132 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5-(4-Fluorophenyl)isoxazol-3-amine derivatives have shown promising antimicrobial properties. For instance, 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, including a variant with a 4-fluorophenyl group, have demonstrated significant antibacterial activity against Staphylococcus aureus. These compounds were synthesized using green chemistry principles and characterized using various spectroscopy methods (Banpurkar, Wazalwar, & Perdih, 2018).
Antitumor Activity
Derivatives of 5-(4-Fluorophenyl)isoxazol-3-amine have been explored for their antitumor properties. Some synthesized compounds, including those with a fluorophenyl component, have shown significant in vitro antitumor activities against various cancer cell lines (Sekhar, Rao, Rao, Kumar, & Jha, 2019). Additionally, novel amine derivatives of this compound have been found to be highly cytotoxic against certain cancer cell lines, with IC50 values indicating potent activity (Vinayak, Sudha, & Lalita, 2017).
Bioactivation and Reactivity
Research into the bioactivation mechanisms of reactive metabolites from phenyl methyl-isoxazole derivatives, including those with a fluorophenyl component, has been conducted. This includes understanding their reactivity and potential risks of toxicity, which is crucial in drug development (Bylund et al., 2012).
Synthesis and Characterization
The synthesis and characterization of fluorine-containing derivatives of 5-arylisoxazoles have been a focus of research, exploring the potential of these compounds in various applications, including in compositions with insecticides (Petkevich et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJQKMNQXKXFFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526965 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)isoxazol-3-amine | |
CAS RN |
925005-35-2 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 925005-35-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)


![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
